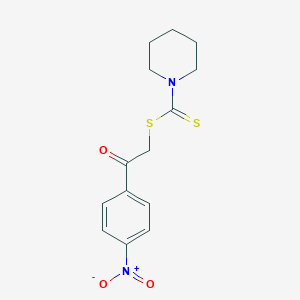
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate, also known as NPC1161B, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which plays a critical role in the neurotransmission process in the nervous system. In
Wirkmechanismus
The mechanism of action of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate increases the concentration of acetylcholine in the synapse, which can lead to enhanced neurotransmission and improved cognitive function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate are primarily related to its ability to inhibit acetylcholinesterase. This inhibition can lead to an increase in the concentration of acetylcholine in the synapse, which can lead to enhanced neurotransmission and improved cognitive function. 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can help to improve memory and cognitive function in patients with this condition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate in lab experiments is its potency as an inhibitor of acetylcholinesterase. This makes it useful for studying the effects of acetylcholine on the nervous system and for developing new treatments for conditions such as Alzheimer's disease. However, one of the limitations of using 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate. One potential direction is to explore the use of this compound in the treatment of Alzheimer's disease, as it has been shown to have potential therapeutic effects in animal models of this condition. Another potential direction is to investigate the use of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate as a tool for studying the role of acetylcholinesterase in the nervous system and for developing new treatments for conditions that involve dysfunction of this enzyme. Finally, future research could focus on improving the synthesis method for 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate to increase the yield and purity of the final product.
Synthesemethoden
The synthesis of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate involves the reaction of 4-nitrophenylacetic acid with piperidine-1-carbodithioic acid to form the corresponding ester, which is then hydrolyzed to produce the desired compound. The yield of this synthesis method is reported to be around 60%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been used as a tool to study the role of acetylcholinesterase in the nervous system. 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate has been shown to be a potent inhibitor of acetylcholinesterase, which makes it useful for studying the effects of acetylcholine on the nervous system.
Eigenschaften
CAS-Nummer |
24372-63-2 |
|---|---|
Produktname |
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate |
Molekularformel |
C14H16N2O3S2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[2-(4-nitrophenyl)-2-oxoethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C14H16N2O3S2/c17-13(11-4-6-12(7-5-11)16(18)19)10-21-14(20)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
InChI-Schlüssel |
YOUCMXSQVLFGCC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(CC1)C(=S)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
24372-63-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



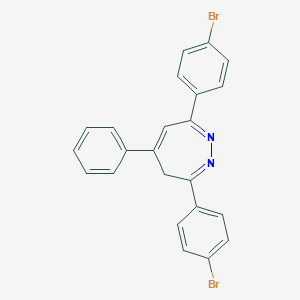
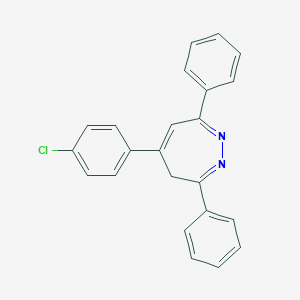
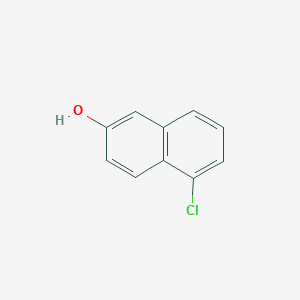
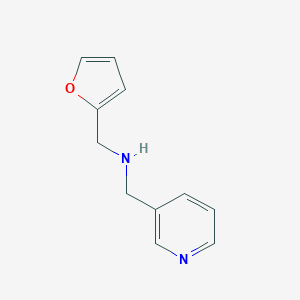
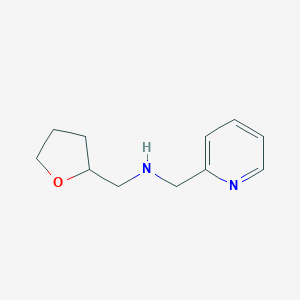
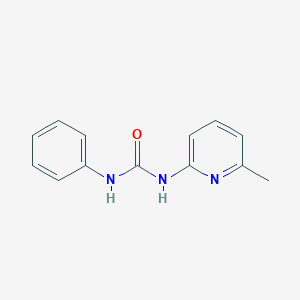
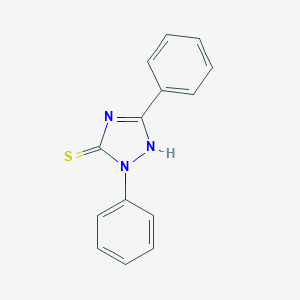
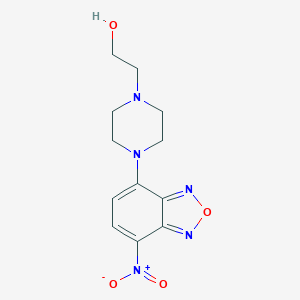
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
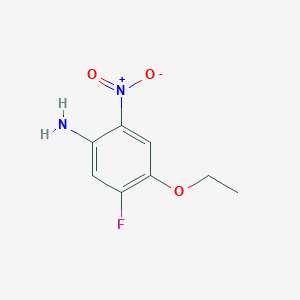
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)